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Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized
pharmacokinetic and pharmacodynamic profiles is paramount. Saturated heterocyclic scaffolds
have emerged as indispensable tools for medicinal chemists, offering a pathway to escape the
"flatland” of aromatic rings and explore three-dimensional chemical space. Among these, the
tetrahydropyran (THP) moiety has garnered significant attention.[1] When functionalized with a
reactive handle, such as an amine, it becomes a versatile building block for constructing
complex molecular architectures. 4-Aminotetrahydropyran hydrochloride (CAS: 33024-60-1)
is one such key intermediate, providing a robust platform for introducing the favorable
properties of the THP ring into drug candidates.[2][3]

The tetrahydropyran ring is often employed as a bioisostere for a cyclohexane ring but with
distinct advantages. The introduction of an oxygen atom into the six-membered ring reduces
lipophilicity and can serve as a hydrogen bond acceptor, potentially forging new, beneficial
interactions with biological targets. This strategic substitution can lead to marked improvements
in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including
enhanced aqueous solubility and metabolic stability. This guide serves to provide researchers,
scientists, and drug development professionals with a comprehensive overview of the
applications of 4-aminotetrahydropyran hydrochloride, complete with detailed, field-proven
protocols for its use in key synthetic transformations.
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Physicochemical Properties and Handling

4-Aminotetrahydropyran hydrochloride is typically supplied as a white to off-white crystalline
solid.[2] Its hydrochloride salt form confers greater water solubility compared to the free base,
which is advantageous for many synthetic and biological applications.[2][4]

Property Value Source
CAS Number 33024-60-1 [2]
Molecular Formula CsH12CINO [2]
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white crystalline 2]
solid

Predicted pKa (Amine) 9.63+£0.20 [1]
Solubility Soluble in water [2][4]

Note on Handling: As a hydrochloride salt of a primary amine, it is crucial to liberate the free
amine in situ before its use in many reactions, such as N-acylations and reductive aminations.
This is typically achieved by the addition of a suitable base, such as triethylamine (TEA),
diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. The choice of
base will depend on the specific reaction conditions and the tolerance of other functional
groups in the molecule.

Applications in Drug Discovery: Case Studies

The utility of the 4-aminotetrahydropyran scaffold is best illustrated through its incorporation
into successful drug candidates. The moiety is often introduced to enhance potency, selectivity,
and pharmacokinetic properties.

Case Study 1: Gilteritinib (Xospata®)

Gilteritinib is an FDA-approved AXL receptor tyrosine kinase inhibitor used for the treatment of
adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.
The synthesis of Gilteritinib involves a key nucleophilic substitution reaction where 4-
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aminotetrahydropyran is coupled with a chloropyrazine intermediate. The inclusion of the
amino-THP substituent was a critical step in optimizing the drug's profile.

Case Study 2: AZD0156

AZDO0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase,
which is being investigated as a potential cancer therapeutic to potentiate the efficacy of DNA-
damaging agents like olaparib.[5] The synthesis of AZD0156 features the 4-
aminotetrahydropyran moiety, which was strategically incorporated to achieve a superior profile
with a low predicted clinical dose.[6] An SNAr reaction between a chloroquinoline intermediate
and 4-aminotetrahydropyran is a key step in its synthesis.

Case Study 3: PF-06409577

PF-06409577 is an investigational new drug developed as a direct activator of AMP-activated
protein kinase (AMPK) for the potential treatment of diabetic nephropathy.[7] The 4-
aminotetrahydropyran-containing analogue was designed to balance lipophilicity without adding
additional hydrogen bond donors, leading to favorable in vitro properties. The synthesis of this
class of compounds has been described to involve a Prins cyclization to form the THP ring.[8]

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid
foundation for the use of 4-aminotetrahydropyran hydrochloride in common synthetic
transformations.

Protocol 1: General N-Acylation with an Acyl Chloride

This protocol describes a standard procedure for the acylation of 4-aminotetrahydropyran with
an acyl chloride to form an amide bond. The use of a non-nucleophilic base is critical to first
neutralize the hydrochloride salt and then to scavenge the HCI generated during the reaction.

Diagram of N-Acylation Workflow
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Caption: Workflow for N-acylation of 4-aminotetrahydropyran HCI.

Materials:

4-Aminotetrahydropyran hydrochloride (1.0 eq)

Acyl chloride (1.0-1.2 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 eq)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

» Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add 4-aminotetrahydropyran hydrochloride (1.0 eq) and suspend it in anhydrous DCM
(approx. 0.1-0.2 M).

o Base Addition: Cool the suspension to 0 °C in an ice bath. Add the base (e.g., TEA, 2.2 eq)
dropwise with vigorous stirring. Stir the mixture at 0 °C for 15-30 minutes. Causality Note:
The first equivalent of base neutralizes the hydrochloride salt to generate the free amine.
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The subsequent equivalent will act as a scavenger for the HCI produced during the acylation
reaction.

 Acylation: Slowly add the acyl chloride (1.0 eq), either neat or dissolved in a small amount of
anhydrous DCM, to the stirred solution at 0 °C.

o Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-
16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

o Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with
water, 1 M aqueous HCI, saturated aqueous sodium bicarbonate (NaHCOs), and brine. Self-
Validating System: The aqueous washes serve to remove excess base, unreacted acyl
chloride (hydrolyzed), and salts, ensuring a cleaner crude product for purification.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel to yield the desired N-acylated tetrahydropyran.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the reductive amination of 4-aminotetrahydropyran with an aldehyde to
form a secondary amine. The reaction proceeds via the in situ formation of an imine or iminium
ion, which is then reduced by a mild reducing agent.

Diagram of Reductive Amination Workflow
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Caption: Workflow for reductive amination with 4-aminotetrahydropyran HCI.

Materials:

4-Aminotetrahydropyran hydrochloride (1.1 eq)

Aldehyde (1.0 eq)

Triethylamine (TEA) (1.1 eq)

Sodium triacetoxyborohydride (NaBH(OACc)s3) (1.5 eq)

1,2-Dichloroethane (DCE) or Methanol (MeOH)

Optional: Acetic acid (catalytic amount)

Standard laboratory glassware, magnetic stirrer

Procedure:

Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), 4-
aminotetrahydropyran hydrochloride (1.1 eq), and the solvent (e.g., DCE, approx. 0.1-0.2
M).

Base Addition: Add TEA (1.1 eq) to the mixture to liberate the free amine.

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation
of the imine intermediate. For less reactive substrates, a catalytic amount of acetic acid can
be added to promote imine formation. Causality Note: The formation of the imine/iminium ion
is a crucial prerequisite for the reduction step. Allowing sufficient time for this equilibrium to
be established maximizes the yield of the desired secondary amine.

Reduction: Add sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 eq) portion-wise to the
reaction mixture. Expertise & Experience: NaBH(OACc)s is a mild and selective reducing
agent that is particularly well-suited for reductive aminations. It is less water-sensitive than
other borohydrides and can be added directly to the imine-containing solution.
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e Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the
reaction by TLC or LC-MS for the disappearance of the aldehyde.

e Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate
solution. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
Combine the organic layers.

 Purification: Dry the combined organic layers over anhydrous Naz2SOa4, filter, and concentrate
under reduced pressure. Purify the crude product via flash column chromatography to afford
the pure secondary amine.

Conclusion

4-Aminotetrahydropyran hydrochloride is a strategically valuable building block in medicinal
chemistry. Its ability to confer favorable physicochemical properties makes it a popular choice
for optimizing lead compounds. The protocols provided herein offer a reliable starting point for
the synthetic manipulation of this versatile scaffold, enabling researchers to efficiently
incorporate it into their drug discovery programs and explore new frontiers in chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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